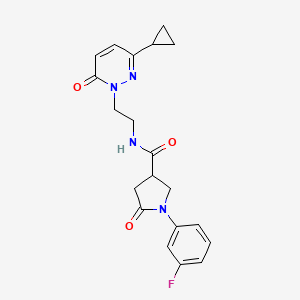
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring and a pyrrolidine moiety, which are significant for its biological interactions. The presence of the cyclopropyl group and the fluorophenyl substituent enhances its pharmacological profile.
Key Structural Features:
- Pyridazine Ring: Associated with various biological activities, including anticancer properties.
- Cyclopropyl Group: Contributes to the unique binding characteristics of the molecule.
- Fluorophenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in tumor growth.
- Induction of Apoptosis: Evidence suggests that it can induce apoptosis in cancer cells, leading to reduced tumor viability.
- Cell Cycle Arrest: Studies indicate that it may cause G1 phase cell cycle arrest, preventing further cell division.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer models. Below is a summary of its effects based on various studies:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis and inhibits cell proliferation | |
| Cell Cycle Arrest | Causes G1 phase arrest in cancer cells | |
| Enzyme Inhibition | Potentially inhibits specific kinases involved in tumor growth |
Case Studies
Several studies have investigated the biological activity of this compound in vitro and in vivo:
-
In Vitro Studies:
- A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency.
- It was shown to induce apoptosis through caspase activation pathways.
-
In Vivo Studies:
- In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-15-2-1-3-16(11-15)24-12-14(10-19(24)27)20(28)22-8-9-25-18(26)7-6-17(23-25)13-4-5-13/h1-3,6-7,11,13-14H,4-5,8-10,12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFXEODIHJZMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














